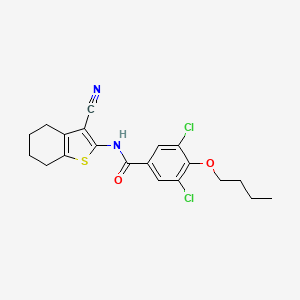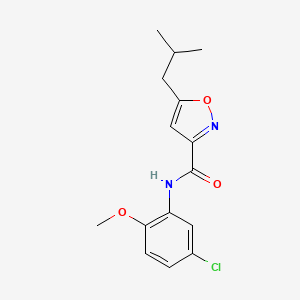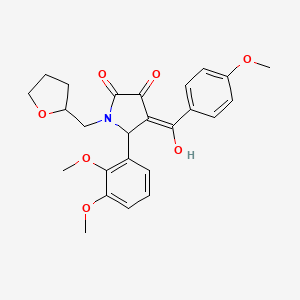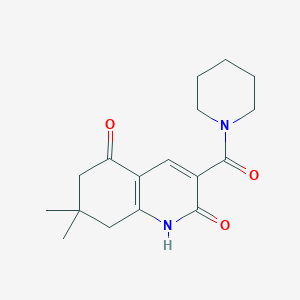![molecular formula C18H29NO2 B4575841 4-[6-(2,4-dimethylphenoxy)hexyl]morpholine](/img/structure/B4575841.png)
4-[6-(2,4-dimethylphenoxy)hexyl]morpholine
Übersicht
Beschreibung
4-[6-(2,4-dimethylphenoxy)hexyl]morpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The compound this compound is characterized by the presence of a morpholine ring substituted at the fourth position with a hexyl chain, which is further substituted with a 2,4-dimethylphenoxy group
Wissenschaftliche Forschungsanwendungen
4-[6-(2,4-dimethylphenoxy)hexyl]morpholine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: It is used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Industrial Chemistry: The compound serves as an intermediate in the production of surfactants, lubricants, and other specialty chemicals.
Biological Research: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(2,4-dimethylphenoxy)hexyl]morpholine can be achieved through a multi-step process involving the following key steps:
-
Preparation of 2,4-dimethylphenol: : The starting material, 2,4-dimethylphenol, can be synthesized through the alkylation of phenol with dimethyl sulfate in the presence of a base such as sodium hydroxide.
-
Formation of 2,4-dimethylphenoxyhexyl bromide: : The 2,4-dimethylphenol is then reacted with 1,6-dibromohexane in the presence of a base such as potassium carbonate to form 2,4-dimethylphenoxyhexyl bromide.
-
Nucleophilic substitution with morpholine: : The final step involves the nucleophilic substitution of the bromine atom in 2,4-dimethylphenoxyhexyl bromide with morpholine to yield this compound. This reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[6-(2,4-dimethylphenoxy)hexyl]morpholine can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted morpholine derivatives.
Wirkmechanismus
The mechanism of action of 4-[6-(2,4-dimethylphenoxy)hexyl]morpholine involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The exact pathways involved depend on the specific application and target of the compound. For example, in medicinal chemistry, the compound may inhibit the activity of enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in neurological disorders.
Vergleich Mit ähnlichen Verbindungen
4-[6-(2,4-dimethylphenoxy)hexyl]morpholine can be compared with other morpholine derivatives and phenoxyalkyl compounds. Similar compounds include:
4-(2-phenoxyethyl)morpholine: This compound has a shorter alkyl chain and lacks the dimethyl substitution on the phenoxy group, resulting in different chemical and biological properties.
4-(2,4-dimethylphenoxy)butylamine: This compound has an amine group instead of a morpholine ring, leading to variations in its reactivity and applications.
4-(2,4-dimethylphenoxy)hexanol: This compound has a hydroxyl group instead of a morpholine ring, affecting its solubility and chemical behavior.
The uniqueness of this compound lies in its specific combination of a morpholine ring, a hexyl chain, and a 2,4-dimethylphenoxy group, which imparts distinct chemical and biological properties that are valuable for various applications.
Eigenschaften
IUPAC Name |
4-[6-(2,4-dimethylphenoxy)hexyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-16-7-8-18(17(2)15-16)21-12-6-4-3-5-9-19-10-13-20-14-11-19/h7-8,15H,3-6,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBGHWQRJKDVDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCCCN2CCOCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide](/img/structure/B4575765.png)
![N-(BUTAN-2-YL)-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4575770.png)

![(5E)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4575776.png)

![15-butoxy-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B4575785.png)
![ethyl 4-methyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4575813.png)


![N-{4-[(2-chloro-6-fluorobenzyl)amino]phenyl}pentanamide](/img/structure/B4575832.png)
![1-(4-FLUOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]METHANESULFONAMIDE](/img/structure/B4575843.png)
![2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}-N-isopropylacetamide](/img/structure/B4575866.png)
![ethyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4575869.png)
![4-[({2-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate](/img/structure/B4575874.png)
